![molecular formula C19H16F3NO2 B5888264 3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)
3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders. TFB-TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.
Mecanismo De Acción
3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide works by binding to the glutamate transporter and blocking the reuptake of glutamate into the presynaptic neuron. This leads to increased levels of glutamate in the synaptic cleft, which can activate postsynaptic receptors and cause excitotoxicity. This compound has been shown to be highly selective for glutamate transporters, with little effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to increase the susceptibility of neurons to oxidative stress and apoptosis. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is its high potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels in the brain, which is important for studying the role of glutamate in neurological disorders. However, one limitation of this compound is its potential to cause excitotoxicity and neuronal damage, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in scientific research. One area of interest is the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel drugs that target glutamate transporters for the treatment of neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of these disorders.
Métodos De Síntesis
The synthesis of 3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2,4,6-trimethylbenzoyl chloride with 2-(trifluoromethyl)aniline to form 2-(trifluoromethyl)phenyl)-2,4,6-trimethylbenzamide. This intermediate is then reacted with 2,3-dihydrobenzofuran-5-carboxylic acid to form this compound. The synthesis process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the role of glutamate transporters in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, leading to increased levels of glutamate in the synaptic cleft. This increased glutamate has been linked to excitotoxicity, which can lead to neuronal damage and cell death.
Propiedades
IUPAC Name |
3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-10-8-13-12(3)17(25-16(13)9-11(10)2)18(24)23-15-7-5-4-6-14(15)19(20,21)22/h4-9H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKJJMFHZZLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

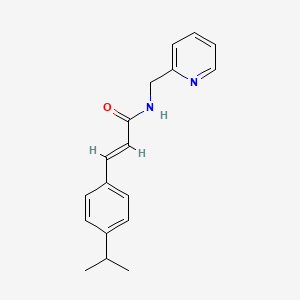
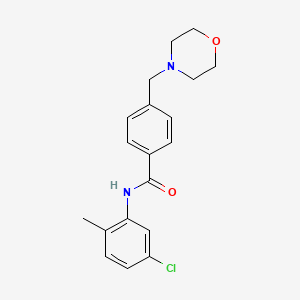

![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)
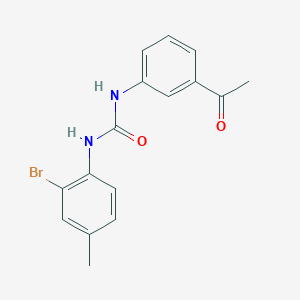
![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)
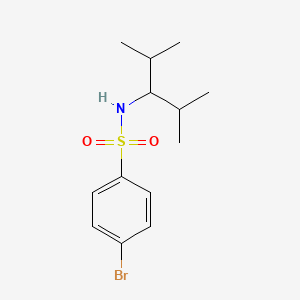
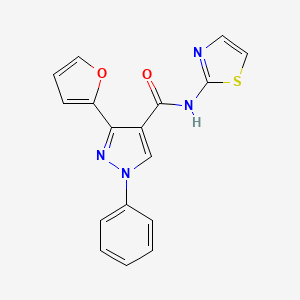


![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)